molecular formula C23H28N2O6S B11939790 Carbobenzyloxymethionyltyrosine methyl ester CAS No. 101035-14-7

Carbobenzyloxymethionyltyrosine methyl ester

Cat. No.: B11939790
CAS No.: 101035-14-7
M. Wt: 460.5 g/mol
InChI Key: NYDSWXAFGJGWAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzyloxymethionyltyrosine methyl ester can be synthesized through esterification reactions. One common method involves the reaction of carboxylic acids with alcohols in the presence of a catalyst. For example, the Fischer esterification process uses a carboxylic acid and an alcohol, catalyzed by a mineral acid . Another method involves the use of diazomethane to produce methyl esters from carboxylic acids .

Industrial Production Methods

Industrial production of esters like this compound often involves large-scale esterification processes. These processes may use catalysts such as sulfuric acid or p-toluenesulfonic acid to increase the reaction rate and yield . The reaction conditions typically include controlled temperatures and pressures to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxymethionyltyrosine methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Carbobenzyloxymethionyltyrosine methyl ester has various scientific research applications, including:

Mechanism of Action

The mechanism of action of carbobenzyloxymethionyltyrosine methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Carbobenzyloxyseryltyrosine methyl ester
  • Carbobenzyloxytryptophylleucine methyl ester
  • Carbobenzyloxyhistidylphenylalanine methyl ester

Uniqueness

Carbobenzyloxymethionyltyrosine methyl ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

CAS No.

101035-14-7

Molecular Formula

C23H28N2O6S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 3-(4-hydroxyphenyl)-2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate

InChI

InChI=1S/C23H28N2O6S/c1-30-22(28)20(14-16-8-10-18(26)11-9-16)24-21(27)19(12-13-32-2)25-23(29)31-15-17-6-4-3-5-7-17/h3-11,19-20,26H,12-15H2,1-2H3,(H,24,27)(H,25,29)

InChI Key

NYDSWXAFGJGWAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCSC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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